molecular formula C10H21N3O B1352542 N-isobutyl-2-piperazin-1-ylacetamide CAS No. 89433-47-6

N-isobutyl-2-piperazin-1-ylacetamide

Cat. No. B1352542
CAS RN: 89433-47-6
M. Wt: 199.29 g/mol
InChI Key: KZOJMUSNCXUPRF-UHFFFAOYSA-N
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Description

“N-isobutyl-2-piperazin-1-ylacetamide”, also known as NIPA, is a chemical compound with the molecular formula C10H21N3O . It is often used as a ligand in chemical reactions and as a reagent in various organic synthesis processes.


Molecular Structure Analysis

The molecular structure of N-isobutyl-2-piperazin-1-ylacetamide is represented by the InChI code: 1S/C10H21N3O/c1-9(2)7-12-10(14)8-13-5-3-11-4-6-13/h9,11H,3-8H2,1-2H3, (H,12,14) . The molecular weight of the compound is 199.3 .


Physical And Chemical Properties Analysis

N-isobutyl-2-piperazin-1-ylacetamide is a solid at room temperature . It has a molecular weight of 199.3 .

Scientific Research Applications

  • Anticholinesterase Activity : A study by Yurttaş, Kaplancıklı, and Özkay (2013) synthesized derivatives of N-isobutyl-2-piperazin-1-ylacetamide, specifically targeting their anticholinesterase activity. These compounds showed significant inhibition of acetylcholinesterase, a key enzyme involved in neurological functions, suggesting potential applications in treating neurological disorders (Yurttaş, Kaplancıklı, & Özkay, 2013).

  • Antimicrobial and Anticancer Activities : Mehta et al. (2019) explored the antimicrobial and anticancer properties of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Some of these compounds displayed significant antimicrobial activity and moderate anticancer activity, indicating their potential in developing new therapeutic agents (Mehta et al., 2019).

  • Antidiabetic Properties : Research by Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds. Specifically, they found compounds like 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine to be highly potent antidiabetic agents in a rat model of diabetes, suggesting a new avenue for diabetes treatment (Le Bihan et al., 1999).

  • Cytotoxicity Against Tumor Cell Lines : A novel alkylated piperazine, isolated from Arum palaestinum Boiss, demonstrated significant cytotoxicity against cultured tumor cell lines, as studied by El-Desouky, Ryu, and Kim (2007). This suggests potential applications in cancer research and therapy (El-Desouky, Ryu, & Kim, 2007).

  • Potential Pesticides : Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds related to N-isobutyl-2-piperazin-1-ylacetamide, as potential pesticides. Their research provides insights into the use of such compounds in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2011).

  • Antimicrobial Agents : Patel and Park (2015) synthesized piperazine-based 2-benzothiazolylimino-4-thiazolidinones and found them to be promising antimicrobial agents, with some showing minimum inhibitory concentrations in the range of 4–8 µg/mL (Patel & Park, 2015).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

N-(2-methylpropyl)-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-9(2)7-12-10(14)8-13-5-3-11-4-6-13/h9,11H,3-8H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOJMUSNCXUPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429273
Record name N-isobutyl-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-2-piperazin-1-ylacetamide

CAS RN

89433-47-6
Record name N-(2-Methylpropyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89433-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-isobutyl-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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